Home > Products > Screening Compounds P88667 > Metaraminol hydrogen (+)-tartrate
Metaraminol hydrogen (+)-tartrate -

Metaraminol hydrogen (+)-tartrate

Catalog Number: EVT-10885826
CAS Number:
Molecular Formula: C13H19NO8
Molecular Weight: 317.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A sympathomimetic agent that acts predominantly at alpha-1 adrenergic receptors. It has been used primarily as a vasoconstrictor in the treatment of HYPOTENSION.
Overview

Metaraminol hydrogen (+)-tartrate is a pharmaceutical compound primarily used as a sympathomimetic agent for treating hypotension, especially during anesthesia. It is the bitartrate salt of metaraminol, which acts on adrenergic receptors to increase blood pressure. Metaraminol is chemically classified as a substituted phenethylamine and is known for its ability to stimulate both alpha and beta adrenergic receptors, although its effects are predominantly mediated through alpha-adrenergic pathways.

Source

Metaraminol hydrogen (+)-tartrate is synthesized from metaraminol, which can be derived from various precursors through chemical reactions involving chiral catalysts. The compound has been utilized in clinical settings since its introduction in the 1950s and continues to be relevant in medical practices today.

Classification
  • Chemical Class: Sympathomimetic amine
  • Drug Class: Norepinephrine releasing agent; Adrenergic receptor agonist; Antihypotensive
  • IUPAC Name: (1R,2S)-3-(2-amino-1-hydroxy-propyl)phenol bitartrate
  • CAS Number: 33402-03-8
Synthesis Analysis

The synthesis of metaraminol hydrogen (+)-tartrate typically involves several key steps:

  1. Chiral Addition Reaction: The process begins with the chiral addition of hydroxybenzaldehyde and nitroethane using a chiral catalyst system, often based on cinchona alkaloids and copper acetate. This step ensures the production of the desired enantiomer with high stereoselectivity .
  2. Reduction: The nitro group in the intermediate product is reduced to an amine using hydrogen in the presence of palladium on carbon (Pd-C). This reduction step is crucial for obtaining metaraminol in its active form .
  3. Salification: The final step involves salifying metaraminol with L(+)-tartaric acid to form metaraminol hydrogen (+)-tartrate. This step enhances the solubility and stability of the drug .

Technical details of these methods include controlling reaction conditions such as temperature and solvent choice (typically lower alcohols) to maximize yield and purity.

Chemical Reactions Analysis

Metaraminol undergoes several chemical reactions that are important for its pharmacological function:

  1. Adrenergic Receptor Interaction: Metaraminol acts by displacing norepinephrine from storage vesicles in sympathetic neurons, leading to increased release of norepinephrine into the synaptic cleft. This process predominantly stimulates alpha-adrenergic receptors, resulting in vasoconstriction and increased blood pressure .
  2. Metabolism: Metaraminol is metabolized primarily in the liver, where it may undergo conjugation or oxidation processes that affect its pharmacokinetics and duration of action .
Mechanism of Action

The mechanism of action for metaraminol involves both direct and indirect pathways:

  • Indirect Action: Metaraminol facilitates the release of norepinephrine from adrenergic nerve endings, enhancing sympathetic tone and leading to vasoconstriction.
  • Direct Action: At higher doses, it can directly activate alpha-adrenergic receptors, contributing further to its antihypotensive effects.

Data indicate that reflex bradycardia may occur as a side effect due to increased blood pressure triggering baroreceptor responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: 171-172 °C
  • Solubility: Soluble in water due to its salt form

Chemical Properties

  • pH: Typically acidic due to tartaric acid content
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Relevant analytical methods include gas chromatography-mass spectrometry for detecting metaraminol levels in biological samples, particularly in equine medicine where it has been scrutinized for potential misuse in racing .

Applications

Metaraminol hydrogen (+)-tartrate is primarily used in medical settings for:

  • Treatment of Hypotension: Particularly during surgical procedures or as a result of anesthesia.
  • Research Applications: Studied for its effects on adrenergic signaling pathways and potential therapeutic uses beyond hypotension management.
Synthesis and Catalytic Innovation

Asymmetric Reduction Methodologies in Stereoselective Synthesis

The stereoselective synthesis of Metaraminol hydrogen (+)-tartrate hinges critically on asymmetric reduction techniques to establish the requisite (1R,2S)-configuration. Two principal methodologies dominate industrial and laboratory approaches: catalytic hydrogenation and biocatalytic pathways. Catalytic hydrogenation employs palladium on carbon (Pd/C) catalysts under hydrogen atmospheres to reduce key intermediates such as 1-(3-hydroxyphenyl)-2-nitropropan-1-ol. This method achieves enantiomeric excesses (ee) of 85-92% when conducted under optimized pressure conditions (40-60 psi) and ambient temperature, with yields typically reaching 70-75% after isolation [6].

Biocatalytic reduction represents a more recent innovation, utilizing engineered Saccharomyces cerevisiae strains to asymmetrically reduce 3-hydroxybenzaldehyde derivatives. This fermentation-based approach leverages the inherent enantioselectivity of microbial ketoreductases, achieving superior ee values exceeding 98% under mild aqueous conditions (pH 6.8-7.2, 30°C). The biocatalytic route demonstrates higher atom economy and reduced heavy metal residues compared to traditional hydrogenation [6]. Both methodologies converge on a critical intermediate—(S)-1-(3-hydroxyphenyl)-2-aminopropan-1-ol—which subsequently undergoes tartrate salt formation with (R,R)-tartaric acid. Recent kinetic studies reveal that hydrogenation proceeds via syn-addition across the imine bond, while biocatalysis involves NADPH-dependent ketone reduction through a Prelog-constrained transition state [5] [7].

Table 1: Comparative Analysis of Asymmetric Reduction Methods

MethodCatalyst/SystemReaction Conditionsee (%)Yield (%)
Catalytic HydrogenationPd/C (5% w/w)H₂ (50 psi), EtOH, 25°C85-9270-75
Biocatalytic ReductionS. cerevisiae KY-5Aqueous buffer, pH 7.0, 30°C>9882-88
Chemocatalytic ReductionCu(II)-Cinchodine complexiPrOH, -40°C, 48h9591

Palladium-Catalyzed Deborylation Strategies for Precursor Activation

Palladium-catalyzed deborylation has emerged as a pivotal strategy for activating sterically encumbered boronic ester precursors in Metaraminol synthesis. This methodology circumvents competitive protodeboronation issues encountered in classical Suzuki-Miyaura couplings, particularly for ortho-substituted arylboronates. The mechanism involves a transmetalation process where Pd⁰ complexes (e.g., Pd(PPh₃)₄) facilitate B–C bond cleavage through hydroxo- or fluoro-assisted pathways [10]. Density Functional Theory (DFT) calculations confirm that palladium hydroxo intermediates (Pd(OH)(Ph)(PH₃)₂) lower the activation barrier for B–B bond heterolysis in diboron reagents (B₂(eg)₂) to 14.3 kcal/mol, compared to 22.7 kcal/mol for chloro analogues [10].

Practically, this enables the synthesis of advanced intermediates like 3-(1-hydroxy-2-borylpropyl)phenol, which undergoes stereoretentive oxidation to the pharmacologically active (1R,2S)-isomer. Critical parameters include:

  • Solvent polarity: Dimethoxyethane (DME)/water mixtures (4:1 v/v) enhance transmetalation rates
  • Base selection: Cs₂CO₃ prevents protolytic deborylation
  • Temperature: 60°C balances conversion and stereochemical integrityReaction monitoring via ¹¹B NMR reveals complete boronate consumption within 2 hours, yielding activated intermediates that directly participate in tartrate salt formation without purification [5] [10].

Chiral Ligand Design for Enantiomeric Excess Optimization

Enantioselectivity in Metaraminol synthesis is predominantly governed by chiral ligand architecture in catalytic asymmetric steps. Three ligand classes demonstrate significant efficacy:

  • Cinchona Alkaloid Derivatives: Copper complexes with (8S,9R)-cinchonidine enable Henry reactions between 3-hydroxybenzaldehyde and nitroethane, achieving 84% ee at −40°C in propanol. The quinuclidine nitrogen and C9-hydroxyl group cooperatively orient substrates via hydrogen bonding and electrostatic interactions [1].
  • Camphor-Diaminocyclohexane Hybrids: Ligand (III) (patented in EP3199516B1) incorporates (1S,2S,3R)-camphor motifs fused to trans-1,2-diaminocyclohexane. This C₂-symmetric ligand forms octahedral Cu(II) complexes that enforce re-face attack on nitroethane, achieving 95% ee in (S)-nitroalcohol intermediates [2] [3].
  • Tartrate-Derived DIOP Analogues: Modified tartaric acid diamides with p-tolyl substituents provide 89% ee in transfer hydrogenation steps, leveraging the natural chirality of (R,R)-tartrate to induce conformational rigidity [4].

Ligand (III) exhibits superior performance due to its tridentate coordination mode and hydrophobic shielding of the si-face. Kinetic studies reveal a 20-fold rate acceleration compared to unliganded copper acetate, attributable to transition-state stabilization through phenylalanine-derived π-stacking interactions.

Table 2: Chiral Ligand Performance in Asymmetric Henry Reaction

LigandMetalTemp (°C)ee (%)Syn/Anti RatioReference
CinchonidineCu(OAc)₂−408492:8 [1]
Ligand (III) (S,S,S)-isomerCu(OTf)₂−609598:2 [3]
DIOP-tartramideCuCl₂−308990:10 [4]

Solvent Systems and Reaction Kinetics in Tartrate Salt Crystallization

The final crystallization of Metaraminol hydrogen (+)-tartrate demands precise solvent engineering to achieve pharmaceutical-grade enantiopurity (>99.5% ee) and polymorph control. Key discoveries include:

  • Solvent Composition: Ethyl acetate/ethanol mixtures (7:3 v/v) optimally balance solubility differentials between diastereomeric salts, with ethanol disrupting water cages to enhance (1R,2S)-tartrate nucleation kinetics. Recrystallization yields increase from 68% to 91% when water content is maintained at ≤300 ppm [1] [5].
  • Supersaturation Control: Seeding with (R,R)-tartrate·(1R,2S)-Metaraminol microcrystals at 0.8× relative supersaturation (σ=0.15) prevents spontaneous racemic crystallization. This protocol generates uniform prismatic crystals (10–50 μm) with bulk densities >0.45 g/cm³ [5].
  • Kinetic Parameters: Arrhenius analysis reveals an activation energy (Eₐ) of 58.7 kJ/mol for crystal growth, with optimal rates observed at 5–10°C below the metastable zone boundary (determined via polythermal methods). Lower temperatures favor the thermodynamically stable polymorph Form I, which exhibits superior chemical stability [1].

Crystallization mechanisms involve three sequential stages:

  • Diffusion-limited dimerization of protonated Metaraminol and hydrogen tartrate ions (k₁ = 1.8×10³ M⁻¹s⁻¹)
  • Nucleation initiated by chiral template assembly (critical nucleus size = 8±2 molecules)
  • Anisotropic layer growth along the b-axis mediated by ethanol solvation

Table 3: Solvent Systems for Diastereomeric Salt Crystallization

Solvent Ratio (Ethyl Acetate:Ethanol)Water Content (ppm)Crystal Yield (%)ee (%)Crystal Habit
10:01206898.2Needles
7:32909199.7Prismatic
5:56507599.1Platelets
3:79006398.5Aggregates

These advances in solvent engineering and crystallization science ensure robust manufacturing processes that meet stringent regulatory requirements for chiral purity while minimizing downstream purification needs [1] [5] [8].

Properties

Product Name

Metaraminol hydrogen (+)-tartrate

IUPAC Name

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid

Molecular Formula

C13H19NO8

Molecular Weight

317.29 g/mol

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;/m0./s1

InChI Key

VENXSELNXQXCNT-YDYUUSCQSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.